(R)-pyrrolidin-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-pyrrolidin-3-yl trifluoromethanesulfonate is a chiral compound that has gained attention in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of ®-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-pyrrolidin-3-yl trifluoromethanesulfonate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group acts as an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ®-pyrrolidin-3-yl trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving ®-pyrrolidin-3-yl trifluoromethanesulfonate depend on the specific nucleophile and reaction conditions used. For example, reactions with amines can yield substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used as a reagent in various organic synthesis reactions. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for the synthesis of complex molecules .
Biology and Medicine
Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are important in drug development .
Industry
In the industrial sector, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-pyrrolidin-3-yl trifluoromethanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve efficient transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-pyrrolidin-3-yl trifluoromethanesulfonate include:
Methyl trifluoromethanesulfonate: Another triflate ester used in organic synthesis.
Trifluoromethanesulfonic anhydride: A reagent used for introducing the triflate group.
Uniqueness
What sets ®-pyrrolidin-3-yl trifluoromethanesulfonate apart from similar compounds is its chiral nature and the presence of the pyrrolidine ring. These features provide additional reactivity and selectivity in chemical reactions, making it a valuable tool in asymmetric synthesis and other specialized applications .
Properties
Molecular Formula |
C5H8F3NO3S |
---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
[(3R)-pyrrolidin-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
InChI Key |
CEHYFOACVPQNPH-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1CNCC1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.